molecular formula C23H21N3OS B2703159 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide CAS No. 863594-04-1

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide

Cat. No.: B2703159
CAS No.: 863594-04-1
M. Wt: 387.5
InChI Key: FFBVYQQLLARLJX-UHFFFAOYSA-N
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Description

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolo[5,4-b]pyridine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps:

    Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[5,4-b]pyridine ring.

    Substitution Reactions:

    Amidation: The final step involves the formation of the butanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[5,4-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents.

    Pyridine Derivatives: These compounds have a similar pyridine ring but lack the thiazole moiety.

Uniqueness

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide is unique due to its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-16-12-13-18(22-26-19-10-6-14-24-23(19)28-22)15-20(16)25-21(27)11-5-9-17-7-3-2-4-8-17/h2-4,6-8,10,12-15H,5,9,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBVYQQLLARLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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